molecular formula C11H17N B1291095 2-Benzylbutan-1-amine CAS No. 1017145-79-7

2-Benzylbutan-1-amine

Cat. No.: B1291095
CAS No.: 1017145-79-7
M. Wt: 163.26 g/mol
InChI Key: GGYONGNXNLXRAS-UHFFFAOYSA-N
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Description

2-Benzylbutan-1-amine is a synthetic organic compound with the chemical formula C11H17N. It belongs to the family of amines, which are crucial for various industrial, medicinal, and biological applications. This compound is characterized by a benzyl group attached to a butan-1-amine backbone, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution: One common method for preparing 2-Benzylbutan-1-amine involves the nucleophilic substitution of a haloalkane with ammonia or an amine.

    Reductive Amination: Another method involves the reductive amination of 2-butanone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Benzylbutan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated amines, amides.

Scientific Research Applications

2-Benzylbutan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Benzylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: Similar structure but with a shorter carbon chain.

    Benzylamine: Lacks the butyl group present in 2-Benzylbutan-1-amine.

    Butylamine: Lacks the benzyl group.

Uniqueness

This compound is unique due to the presence of both a benzyl group and a butyl chain, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-benzylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYONGNXNLXRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640578
Record name 2-Benzylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017145-79-7
Record name 2-Benzylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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